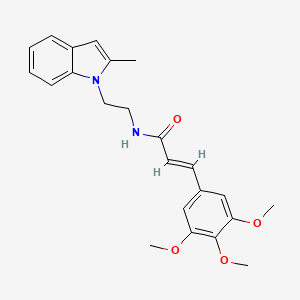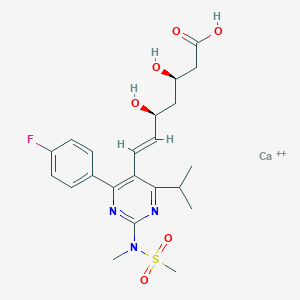
Crestor (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crestor, known chemically as rosuvastatin calcium, is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to prevent cardiovascular diseases in individuals at high risk and to treat abnormal lipid levels. Rosuvastatin calcium works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin calcium involves multiple steps, including the construction of the pyrimidine ring and the attachment of the side chains. One of the key steps is the stereoselective preparation of the lateral chain bearing the stereocenters. This can be achieved through biocatalytic routes, which are advantageous due to their high selectivity and mild reaction conditions .
Industrial Production Methods: Industrial production of rosuvastatin calcium often involves the use of biocatalysis to streamline the synthesis process. This method reduces the need for functional group activation and protection/deprotection steps, resulting in shorter processes, less waste, and lower manufacturing costs .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin calcium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydroxyl groups to ketones.
Reduction: Reduction of the ketone groups back to hydroxyl groups.
Substitution: Substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final rosuvastatin calcium compound .
Scientific Research Applications
Rosuvastatin calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of statin synthesis and biocatalysis.
Biology: Investigated for its effects on cellular cholesterol metabolism and its role in inhibiting the mevalonate pathway.
Medicine: Extensively used in clinical trials to evaluate its efficacy in reducing cardiovascular events and managing dyslipidemia.
Industry: Employed in the development of generic statin medications and in the study of drug interactions and pharmacokinetics
Mechanism of Action
Rosuvastatin calcium is often compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds inhibit the same enzyme, rosuvastatin calcium is known for its higher potency and improved liver specificity. It is more hydrophilic, which reduces the likelihood and severity of side effects. Additionally, rosuvastatin calcium is effective at lower doses compared to atorvastatin and simvastatin .
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
Rosuvastatin calcium stands out due to its high potency and favorable pharmacokinetic profile, making it a preferred choice for many patients and healthcare providers.
Properties
Molecular Formula |
C22H28CaFN3O6S+2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+2/b10-9+;/t16-,17-;/m1./s1 |
InChI Key |
XDIJJHVJIZNZGO-DHMAKVBVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764986.png)
![2-[[2-[[1-[(3R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764988.png)
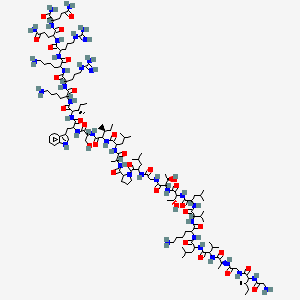
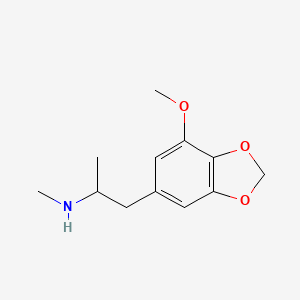
![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)
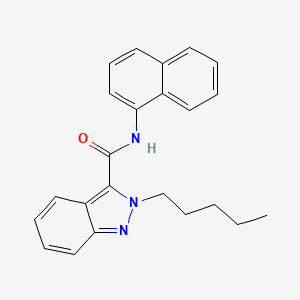
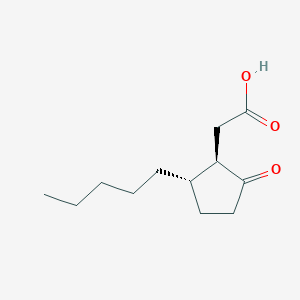
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)
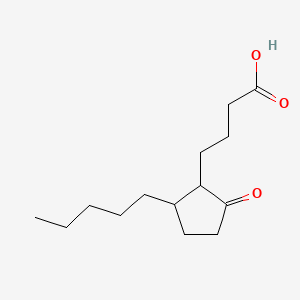
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
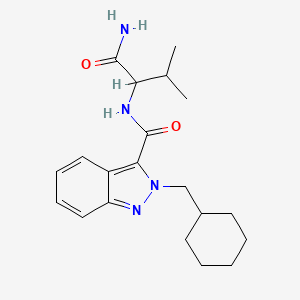
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)
